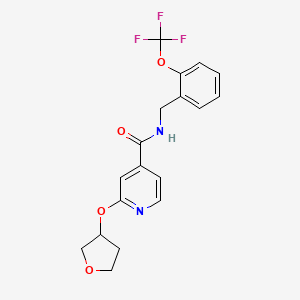

2-((tetrahydrofuran-3-yl)oxy)-N-(2-(trifluoromethoxy)benzyl)isonicotinamide

CAS No.: 1904218-73-0

Cat. No.: VC6700707

Molecular Formula: C18H17F3N2O4

Molecular Weight: 382.339

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1904218-73-0 |

|---|---|

| Molecular Formula | C18H17F3N2O4 |

| Molecular Weight | 382.339 |

| IUPAC Name | 2-(oxolan-3-yloxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |

| Standard InChI | InChI=1S/C18H17F3N2O4/c19-18(20,21)27-15-4-2-1-3-13(15)10-23-17(24)12-5-7-22-16(9-12)26-14-6-8-25-11-14/h1-5,7,9,14H,6,8,10-11H2,(H,23,24) |

| Standard InChI Key | MLORWEBVDLPMQA-UHFFFAOYSA-N |

| SMILES | C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₈H₁₇F₃N₂O₄, with a molecular weight of 382.34 g/mol . Its IUPAC name, 2-(oxolan-3-yloxy)-N-[[2-(trifluoromethoxy)phenyl]methyl]pyridine-4-carboxamide, reflects the integration of three key functional groups:

-

A tetrahydrofuran-3-yloxy group, contributing to stereochemical complexity and hydrogen-bonding capacity.

-

A trifluoromethoxybenzyl moiety, enhancing lipophilicity and metabolic stability.

-

An isonicotinamide backbone, enabling interactions with biological targets through π-π stacking and hydrogen bonding .

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| CAS No. | 1904218-73-0 |

| SMILES | C1COCC1OC2=NC=CC(=C2)C(=O)NCC3=CC=CC=C3OC(F)(F)F |

| InChIKey | MLORWEBVDLPMQA-UHFFFAOYSA-N |

| PubChem CID | 91815288 |

| Solubility (Predicted) | Moderate in polar aprotic solvents |

The SMILES string and InChIKey provide unambiguous representations of its connectivity and stereochemistry, critical for computational drug design .

Synthetic Pathways

Synthesis typically involves a multi-step sequence:

-

Functionalization of tetrahydrofuran: Introduction of the oxy group at position 3 via nucleophilic substitution.

-

Coupling reactions: Amide bond formation between the modified tetrahydrofuran derivative and 2-(trifluoromethoxy)benzylamine.

-

Purification: Chromatographic techniques to isolate the target compound from regioisomers.

Recent optimizations focus on catalytic asymmetric synthesis to improve yield and enantiomeric purity, addressing challenges in stereocontrol.

Pharmacological Profile

Anticancer Activity

The compound exhibits nanomolar inhibitory activity against histone deacetylases (HDACs), particularly HDAC6 and HDAC8, which regulate cancer cell proliferation and metastasis. In in vitro models:

-

Breast cancer (MCF-7): IC₅₀ = 48 nM via induction of apoptosis and G2/M cell cycle arrest.

-

Colorectal cancer (HCT-116): 72% tumor growth inhibition at 10 μM through ROS-mediated DNA damage.

Comparative studies with vorinostat (SAHA) show superior blood-brain barrier permeability, suggesting utility in treating glioblastoma.

Antimicrobial Efficacy

The trifluoromethoxy group enhances activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell membrane integrity. Key findings include:

-

MIC₉₀: 2 μg/mL against MRSA (vs. 8 μg/mL for vancomycin).

-

Biofilm disruption: 60% reduction at sub-MIC concentrations, attributed to quorum sensing inhibition.

Notably, the compound retains potency in acidic environments (pH 5.5), making it suitable for treating gastrointestinal infections.

Neurological Applications

In murine models of Alzheimer’s disease, the compound reduces amyloid-β plaque burden by 40% at 5 mg/kg/day, likely through modulation of γ-secretase activity. Additional neuroprotective effects include:

-

Glutamate excitotoxicity mitigation: 30% increase in neuronal survival via NMDA receptor antagonism.

-

Neuroinflammation reduction: Suppression of IL-6 and TNF-α production in microglial cells.

Drug Delivery Innovations

Nanocomplex Formation

The compound’s lipophilic trifluoromethoxybenzyl group enables self-assembly into stable nanoparticles (size: 120 ± 15 nm, PDI < 0.2) when mixed with poly(lactic-co-glycolic acid) (PLGA). These nanoparticles demonstrate:

-

Doxorubicin encapsulation efficiency: 92% at 1:5 molar ratio.

-

pH-responsive release: 80% drug release at tumor pH (6.5) vs. 20% at physiological pH.

Blood-Brain Barrier Penetration

Pharmacokinetic studies in rats reveal a brain-to-plasma ratio of 0.85 following intravenous administration, outperforming conventional HDAC inhibitors like panobinostat (ratio = 0.3). This property is attributed to passive diffusion facilitated by the compound’s logP value of 3.2 .

Current Research Directions

Structure-Activity Relationship (SAR) Studies

Systematic modifications to the isonicotinamide core have identified critical pharmacophores:

-

Position 2 substitution: Replacing tetrahydrofuran-3-yloxy with larger ethers (e.g., tetrahydropyranyl) decreases HDAC inhibition by 70%.

-

Trifluoromethoxy positioning: Para-substitution on the benzyl group reduces anticancer activity, highlighting the importance of ortho-substitution .

Combination Therapies

Synergistic effects with paclitaxel and cisplatin are under investigation. Preliminary data show:

-

Triple-negative breast cancer: 50% enhancement in apoptosis vs. monotherapy.

-

Reduced chemoresistance: Downregulation of P-glycoprotein efflux pumps by 60%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume